molecular formula C22H14BrCl2N3O2 B11708372 2,4-Dichloro-benzoic acid (1-benzyl-5-BR-2-oxo-1,2-2H-indol-3-ylidene)-hydrazide

2,4-Dichloro-benzoic acid (1-benzyl-5-BR-2-oxo-1,2-2H-indol-3-ylidene)-hydrazide

Cat. No.: B11708372
M. Wt: 503.2 g/mol
InChI Key: MDBKUSNYCGERLO-UHFFFAOYSA-N
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Description

2,4-Dichloro-benzoic acid (1-benzyl-5-BR-2-oxo-1,2-2H-indol-3-ylidene)-hydrazide is a synthetic organic compound that belongs to the class of hydrazides. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agricultural chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-benzoic acid (1-benzyl-5-BR-2-oxo-1,2-2H-indol-3-ylidene)-hydrazide typically involves the reaction of 2,4-dichlorobenzoic acid with hydrazine derivatives under controlled conditions. The reaction may proceed through the formation of an intermediate hydrazone, which is then cyclized to form the final product. Common reagents used in this synthesis include hydrazine hydrate, benzyl bromide, and indole derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-benzoic acid (1-benzyl-5-BR-2-oxo-1,2-2H-indol-3-ylidene)-hydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions may lead to the formation of reduced hydrazide derivatives.

    Substitution: The compound can participate in substitution reactions, where one or more substituents on the benzene ring are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.

Scientific Research Applications

2,4-Dichloro-benzoic acid (1-benzyl-5-BR-2-oxo-1,2-2H-indol-3-ylidene)-hydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-benzoic acid (1-benzyl-5-BR-2-oxo-1,2-2H-indol-3-ylidene)-hydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the observed effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2,4-Dichloro-benzoic acid (1-benzyl-5-BR-2-oxo-1,2-2H-indol-3-ylidene)-hydrazide include other hydrazides and indole derivatives, such as:

  • 2,4-Dichloro-benzoic acid hydrazide
  • 1-Benzyl-2-oxo-1,2-dihydro-indole-3-carbohydrazide
  • 5-Bromo-2-oxo-1,2-dihydro-indole-3-carbohydrazide

Uniqueness

The uniqueness of this compound lies in its specific structure, which combines the properties of both 2,4-dichlorobenzoic acid and indole derivatives. This unique combination may result in distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C22H14BrCl2N3O2

Molecular Weight

503.2 g/mol

IUPAC Name

N-(1-benzyl-5-bromo-2-hydroxyindol-3-yl)imino-2,4-dichlorobenzamide

InChI

InChI=1S/C22H14BrCl2N3O2/c23-14-6-9-19-17(10-14)20(22(30)28(19)12-13-4-2-1-3-5-13)26-27-21(29)16-8-7-15(24)11-18(16)25/h1-11,30H,12H2

InChI Key

MDBKUSNYCGERLO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Br)C(=C2O)N=NC(=O)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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